N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide
Overview
Description
Baloxavir marboxil is an antiviral medication used for the treatment of influenza A and B. It was developed by Shionogi & Co., Ltd. and was first approved for medical use in Japan in 2018 . Baloxavir marboxil is a prodrug, which means it is metabolized in the body to produce its active form, baloxavir acid. This compound is known for its ability to reduce the duration of flu symptoms by inhibiting the replication of the influenza virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of baloxavir marboxil involves several key steps:
Nucleophilic Substitution: Polysubstituted 2,3-difluoro-6-halogenated benzyl alcohol undergoes nucleophilic substitution to form 2,3-difluoro-6-halogenated benzyl halide.
Grignard Reaction: The benzyl halide is then subjected to a Grignard reaction to produce 3,4-difluoro-2-(phenylthio)methyl)benzoic acid.
Friedel-Crafts Acylation: This intermediate undergoes Friedel-Crafts acylation to form 7,8-difluorodibenzo[b,e]thiophene-11(6H)-one.
Industrial Production Methods: An efficient industrial synthesis method involves the use of microwave irradiation and a solid acid catalyst (HND-580), which significantly reduces reaction time and improves yield . This method is environmentally friendly and suitable for large-scale production.
Types of Reactions:
Oxidation and Reduction: Baloxavir marboxil can undergo oxidation and reduction reactions, which are essential for its metabolic activation in the body.
Substitution: The compound can participate in nucleophilic substitution reactions during its synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Polysubstituted benzyl alcohol and halides are used under specific conditions.
Grignard Reaction: Magnesium and appropriate solvents are used for the Grignard reaction.
Friedel-Crafts Acylation: Lewis acids like aluminum chloride are used as catalysts.
Major Products:
Scientific Research Applications
Baloxavir marboxil has several scientific research applications:
Medicine: It is primarily used to treat influenza A and B by inhibiting viral replication.
Biology: Studies have shown its effectiveness in reducing viral load and alleviating flu symptoms.
Chemistry: The compound’s unique synthesis and reaction pathways are of interest in organic chemistry research.
Mechanism of Action
Baloxavir marboxil is a cap-dependent endonuclease inhibitor. After administration, it is hydrolyzed to baloxavir acid, which inhibits the polymerase acidic protein of the influenza virus . This inhibition prevents the virus from replicating its RNA, thereby reducing viral proliferation and alleviating symptoms .
Comparison with Similar Compounds
Oseltamivir: Another antiviral used to treat influenza, but it works by inhibiting neuraminidase.
Zanamivir: Similar to oseltamivir, it also inhibits neuraminidase but is administered via inhalation.
Uniqueness of Baloxavir Marboxil:
- Baloxavir marboxil is unique in its mechanism of action as a cap-dependent endonuclease inhibitor, which is different from the neuraminidase inhibition seen in oseltamivir and zanamivir .
- It is effective against strains of influenza that are resistant to other antiviral medications .
Baloxavir marboxil represents a significant advancement in the treatment of influenza, offering a novel mechanism of action and efficient production methods. Its unique properties and applications make it a valuable compound in both medical and scientific research.
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQTWDUTIAAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436169 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90357-51-0 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90357-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What are the key structural features of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide and how do they contribute to its intermolecular interactions?
A1: this compound exhibits specific structural elements that influence its interactions. The molecule contains an oxirane (epoxide) ring, a carboxamide group, and a substituted phenyl ring. The oxygen atoms in the carboxamide and oxirane functionalities act as hydrogen bond acceptors. [] Specifically, these oxygen atoms engage in hydrogen bonding interactions with both the N-H group and the C-H groups of neighboring molecules within the crystal structure. [] These interactions contribute to the packing arrangement and potentially influence the compound's physical properties, such as melting point and solubility.
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